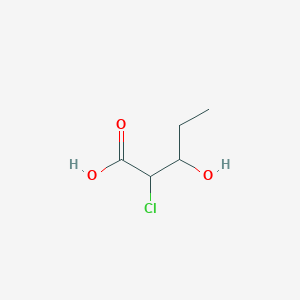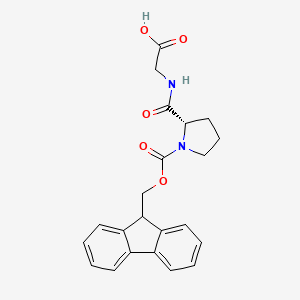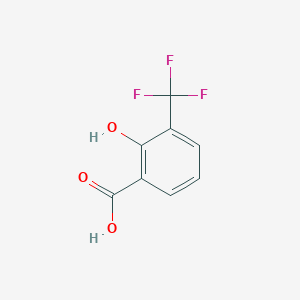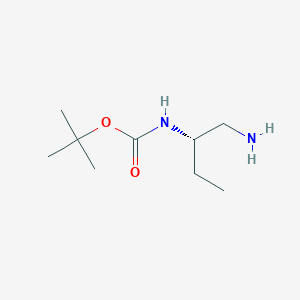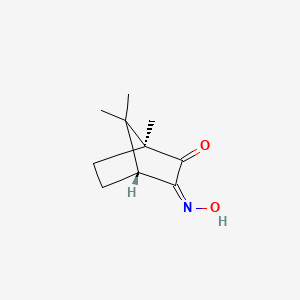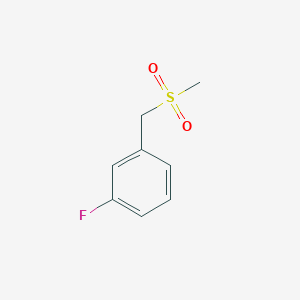![molecular formula C17H13F3O3S B3040970 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 256353-55-6](/img/structure/B3040970.png)
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Descripción general
Descripción
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a thiophene ring, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Thiophene Ring Formation: The thiophene ring can be introduced through a variety of methods, including the reaction of a suitable precursor with sulfur and a base.
Coupling Reactions: The final step involves coupling the dioxolane and thiophene rings with the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogens (Cl2, Br2), Friedel-Crafts reagents (AlCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings, such as 1,3-dioxolane-2-ethanol.
Thiophene Derivatives: Compounds containing thiophene rings, such as 2,5-dimethylthiophene.
Trifluoromethylphenyl Compounds: Compounds with trifluoromethylphenyl groups, such as 3-(trifluoromethyl)aniline.
Uniqueness
The uniqueness of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(E)-3-[3-(1,3-dioxolan-2-yl)thiophen-2-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3S/c18-17(19,20)12-3-1-2-11(10-12)14(21)4-5-15-13(6-9-24-15)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTDQOJHSWOWPF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=CC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)C2=C(SC=C2)/C=C/C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


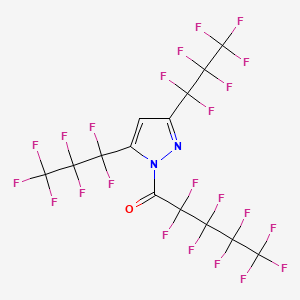
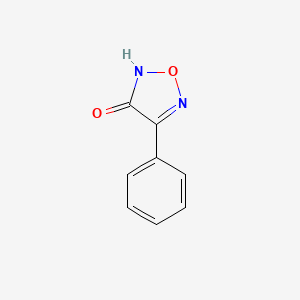
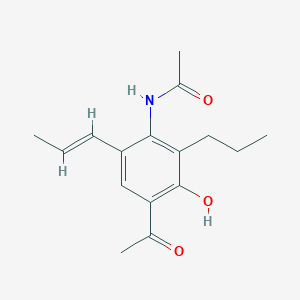
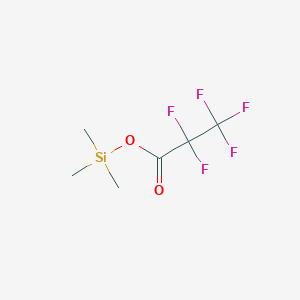
![9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3040897.png)
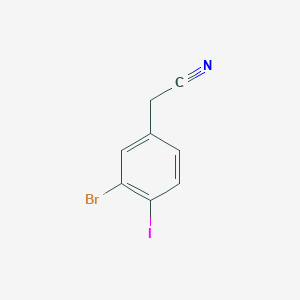
![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide](/img/structure/B3040900.png)
